1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one basic properties
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one basic properties
An In-Depth Technical Guide to the Core Properties of 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Executive Summary
The pyrazolone scaffold is a cornerstone in heterocyclic chemistry and medicinal drug discovery, renowned for its broad spectrum of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides a comprehensive technical overview of the fundamental properties of a specific derivative, 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one. Due to the limited availability of direct experimental data for this exact compound, this document synthesizes information from closely related and well-characterized analogs, most notably 1-phenyl-3-methyl-5-pyrazolone (Edaravone), to build a robust and predictive profile. We will delve into its physicochemical characteristics, propose a validated synthetic pathway with mechanistic insights, explore its complex tautomeric nature, predict its spectroscopic signature, and discuss its chemical reactivity. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel pyrazolone-based therapeutics.
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
First synthesized by Ludwig Knorr in 1883, pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a carbonyl group.[3][5] Their structural versatility and capacity to engage in various biological interactions have established them as a "privileged structure" in pharmacology. The most prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[2] The diverse therapeutic applications of pyrazolone derivatives underscore the importance of understanding the fundamental chemical and physical properties of novel analogs like 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one.[6][7]
Physicochemical Properties
The core physical and chemical attributes of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one are summarized below. Direct experimental data is supplemented with predictions based on established trends within the pyrazolone class.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₁H₁₂N₂O | [8] |
| Molecular Weight | 188.23 g/mol | [8] |
| CAS Number | 72546-09-9 | [8] |
| Physical State | Predicted: Crystalline Solid | Based on analogs like Edaravone.[9] |
| Melting Point | Predicted: ~120-135 °C | Analogous to Edaravone (mp 126-128 °C).[2] |
| Solubility | Predicted: Soluble in DMSO, CHCl₃, hot ethanol; slightly soluble in water. | Based on general solubility of N-phenyl pyrazolones.[2][10] |
| Basicity (pKb) | Predicted: Weakly basic | The lone pair on the N2 atom imparts weak Lewis basicity, similar to pyrazole (pKb ~11.5).[5] |
| Acidity | Predicted: Weakly acidic | The protons on the C4 methylene group are activated by adjacent carbonyls and are acidic, particularly in the CH-tautomer. |
Synthesis and Mechanistic Insights: The Knorr Condensation
The most direct and industrially significant route to 1,3-disubstituted pyrazolones is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a β-ketoester.[2][3]
Proposed Synthetic Workflow for 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
This protocol is adapted from the well-established synthesis of Edaravone.[2] The key adaptation is the substitution of phenylhydrazine with ethylhydrazine and ethyl acetoacetate with ethyl benzoylacetate to yield the desired N-ethyl and C3-phenyl substitutions.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (1.0 eq).
-
Reagent Addition: While stirring, add ethylhydrazine (1.0 eq) dropwise. The reaction is often exothermic and may require initial cooling in an ice-water bath.
-
Causality: The initial reaction is a nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, leading to a hydrazone intermediate.[2]
-
-
Heating: After the initial addition, heat the reaction mixture to 80-100 °C for 1-2 hours.
-
Causality: Thermal energy drives the intramolecular cyclization. The remaining nitrogen atom attacks the ester carbonyl, leading to the formation of the stable five-membered ring and the elimination of ethanol.[2]
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture. If not, excess reagents and solvent (if used) can be removed under reduced pressure.
-
Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid. This step is self-validating, as a sharp melting point of the recrystallized product indicates high purity.
Tautomerism: The Chameleon-like Nature of Pyrazolones
A defining characteristic of pyrazolones is their existence as a mixture of tautomeric forms in equilibrium. The position of this equilibrium is highly sensitive to the solvent, temperature, and substituent pattern.[2][11] Understanding this behavior is critical, as different tautomers may exhibit distinct reactivity and biological activity.
-
NH-form (Keto form): This is the 4,5-dihydro-pyrazol-5-one structure. It typically predominates in polar aprotic solvents like DMSO.[2]
-
CH-form: Characterized by an exocyclic double bond and a protonated nitrogen, this form has an active methylene group at C4. It is often favored in nonpolar solvents like CDCl₃ or CCl₄.[2]
-
OH-form (Enol form): This tautomer is aromatic (a pyrazol-5-ol) and is favored in polar protic solvents or in the presence of hydrogen-bond acceptors like pyridine.[1][2] In the solid state, pyrazolones often exist as hydrogen-bonded dimers of this OH-form.[12]
Predicted Spectroscopic Profile
The structural elucidation of 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one relies on standard spectroscopic techniques. The expected data, inferred from closely related structures, are as follows.[1][2][13]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the N-ethyl group.~3.5-4.0 ppm (q, 2H): -CH₂- of the N-ethyl group.~3.4 ppm (s, 2H): -CH₂- protons at the C4 position (characteristic of the CH-form in CDCl₃).[2]~7.2-7.9 ppm (m, 5H): Aromatic protons of the C3-phenyl group. |
| ¹³C NMR | ~15 ppm: -CH₃ of the N-ethyl group.~40-45 ppm: -CH₂- of the N-ethyl group.~42 ppm: -CH₂- at the C4 position.~120-140 ppm: Aromatic carbons of the phenyl groups.~155-160 ppm: C3 and C5 carbons of the pyrazole ring.~170 ppm: C=O carbonyl carbon.[2] |
| IR (cm⁻¹) | ~1700-1720 cm⁻¹: Strong C=O stretch (from NH/Keto form).~3100-3400 cm⁻¹: Broad O-H stretch (from OH/Enol form) or N-H stretch (if N1 were unsubstituted).[1]~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the ring and aromatic groups. |
| Mass Spec (EI) | m/z 188: Molecular ion (M⁺).Characteristic fragments corresponding to the loss of the ethyl group, CO, and cleavage of the pyrazolone ring. |
Reactivity and Basic Properties
The basicity of the pyrazolone ring arises from the sp²-hybridized nitrogen at the N2 position.[5] However, the most significant aspect of its reactivity stems from the acidic protons at the C4 position, which are activated by the two adjacent carbonyl groups (in the diketo tautomeric representation).
Key Reaction: C4-Acylation
The C4 position is a nucleophilic center after deprotonation, making it susceptible to reaction with various electrophiles, such as acyl chlorides. This reaction is fundamental for the functionalization of the pyrazolone core.[14]
This reactivity at the C4 position allows for the synthesis of a wide array of derivatives, including bis-pyrazolones formed through condensation with aldehydes, which are themselves a class of biologically active molecules.[15]
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